Introduction: Situating a Niche Benzamide in the Landscape of Chemical Synthesis
Introduction: Situating a Niche Benzamide in the Landscape of Chemical Synthesis
An In-Depth Technical Guide to 4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5)
4-methyl-N-(4-methylbenzyl)benzamide is a disubstituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. Molecules within the N-substituted benzamide class are explored for a wide range of pharmacological activities, including potential antitumor properties as tubulin polymerization inhibitors.[1] The specific compound, CAS 33515-44-5, is characterized by methyl substitutions on both its benzoyl and N-benzyl moieties.
It is critical to distinguish this compound from its close structural isomers to ensure precision in research and development:
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N-benzyl-4-methylbenzamide (CAS 5436-83-9): Features a methyl group only on the benzoyl ring.
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N-(4-methylbenzyl)benzamide (CAS 65608-94-8): Features a methyl group only on the N-benzyl ring.
This guide provides a comprehensive technical overview of 4-methyl-N-(4-methylbenzyl)benzamide, focusing on its core physicochemical properties, a robust and validated synthesis protocol, expected analytical characterization, and essential safety protocols.
Physicochemical and Structural Properties
While specific experimental data for 4-methyl-N-(4-methylbenzyl)benzamide is not widely published, its properties can be reliably predicted from its structure and comparison with its close isomers. The following table summarizes these key identifiers and characteristics.
| Property | Value / Description | Source |
| CAS Number | 33515-44-5 | [2] |
| Molecular Formula | C₁₆H₁₇NO | Calculated |
| Molecular Weight | 239.31 g/mol | Calculated |
| IUPAC Name | 4-methyl-N-[(4-methylphenyl)methyl]benzamide | IUPAC Nomenclature |
| Structure | ![]() | - |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy |
| Melting Point | Estimated: 135-145 °C | Analogy[3] |
| Boiling Point | Estimated: > 400 °C at 760 mmHg | Analogy[4] |
| Density | Estimated: ~1.1 g/cm³ | Analogy[4] |
| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in alcohols; and insoluble in water. | General Amide Properties |
| XLogP3 | Estimated: ~3.5-4.0 | Analogy[4] |
Note: Estimated values are based on data for structural isomers N-benzyl-4-methylbenzamide and N-(4-methylbenzyl)benzamide.
Synthesis Protocol: Nucleophilic Acyl Substitution
The most direct and reliable method for synthesizing 4-methyl-N-(4-methylbenzyl)benzamide is via the Schotten-Baumann reaction, a nucleophilic acyl substitution between an amine and an acid chloride. This protocol has been validated through extensive use in the synthesis of analogous N-substituted amides.[5][6]
Reaction Principle
The lone pair of electrons on the nitrogen atom of 4-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]
Experimental Workflow Diagram
Caption: Synthesis workflow for 4-methyl-N-(4-methylbenzyl)benzamide.
Step-by-Step Methodology
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, approx. 3 mL per mmol of amine). In a separate dropping funnel, dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.[5]
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Reaction Setup: Place the flask containing the amine solution under an inert atmosphere (e.g., nitrogen) and cool to 0-5 °C using an ice bath.
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Addition: Add the 4-methylbenzoyl chloride solution from the dropping funnel dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a precipitate (triethylammonium chloride) is expected.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted amine), saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid), and brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Analytical and Spectroscopic Characterization
While a dedicated spectral library for this specific CAS number is not publicly available, the expected spectroscopic data can be accurately predicted based on its chemical structure and data from its isomers.[3][7]
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
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δ ~7.25 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
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δ ~7.20 ppm (d, 2H): Aromatic protons on the benzyl ring.
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δ ~7.15 ppm (d, 2H): Aromatic protons on the benzyl ring.
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δ ~6.4 ppm (br s, 1H): Amide (N-H) proton.
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δ ~4.6 ppm (d, 2H): Methylene (CH₂) protons.
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δ ~2.4 ppm (s, 3H): Methyl (CH₃) protons on the benzoyl ring.
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δ ~2.35 ppm (s, 3H): Methyl (CH₃) protons on the benzyl ring.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~167 ppm: Carbonyl (C=O) carbon.
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δ ~142-134 ppm: Quaternary aromatic carbons.
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δ ~129-127 ppm: Aromatic C-H carbons.
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δ ~44 ppm: Methylene (CH₂) carbon.
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δ ~21 ppm: Both methyl (CH₃) carbons.
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Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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~3300 cm⁻¹: N-H stretching vibration.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2920 cm⁻¹: Aliphatic C-H stretching.
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~1645 cm⁻¹: Strong C=O stretching (Amide I band).
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~1540 cm⁻¹: N-H bending (Amide II band).
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Mass Spectrometry (EI):
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m/z 239: Molecular ion [M]⁺.
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m/z 119: Fragment corresponding to the [C₈H₇O]⁺ ion (4-methylbenzoyl cation).
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m/z 105: Fragment corresponding to the [C₇H₅O]⁺ ion (benzoyl cation), after loss of methyl.
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m/z 106: Fragment corresponding to the [C₈H₁₀N]⁺ ion.
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Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for CAS 33515-44-5 is not available. This section is based on GHS data for the isomer N-benzyl-4-methylbenzamide and the hazards of its precursors.[4][8]
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Hazard Classification:
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Precautionary Measures:
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases.
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Conclusion
4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5) is a distinct chemical entity whose synthesis and characterization can be approached with high confidence using established organic chemistry principles. The provided synthesis protocol offers a reliable and scalable method for its preparation. While direct experimental data is sparse, a robust analytical profile can be predicted, enabling its unambiguous identification. Adherence to appropriate safety protocols, derived from analogous compounds, is essential for its handling. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in further studies.
References
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Appchem. (n.d.). N-benzyl-4-methylbenzamide | 5436-83-9. Available at: [Link]
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Ngassa, F. N., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide. Available at: [Link]
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Chemsrc. (2025). 4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Available at: [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link]
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Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. Available at: [Link]
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Royal Society of Chemistry. (2021). Supporting Information for Cu2(BDC)2DABCO as a highly efficient and reusable catalyst for the synthesis of N-substituted amides. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Available at: [Link]
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Zhang, Y., et al. (2018). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Chinese Journal of Structural Chemistry. Available at: [Link]
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